

3-Bromopyridine-2-thiol CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopyridine-2-thiol

Cat. No.: B151201

[Get Quote](#)

An In-depth Technical Guide to 3-Bromopyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromopyridine-2-thiol**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its molecular structure.

Core Compound Information

Chemical Identity:

3-Bromopyridine-2-thiol is a substituted pyridine derivative. It features a pyridine ring with a bromine atom at the 3-position and a thiol group at the 2-position. This compound can exist in tautomeric equilibrium with its thione form, 3-bromo-1,2-dihydropyridine-2-thione.[1]

Molecular Structure:

The canonical structure of **3-Bromopyridine-2-thiol** is depicted below. The presence of both a halogen and a nucleophilic thiol group on the pyridine ring makes it a versatile intermediate for further chemical modifications.

Image of the molecular structure of **3-Bromopyridine-2-thiol** would be placed here in a full document.

CAS Number: 65938-86-5[2]

Physicochemical and Spectroscopic Data

Quantitative data for **3-Bromopyridine-2-thiol** is summarized in the table below. Please note that some of the listed properties are predicted values based on computational models.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ BrNS	[3]
Molecular Weight	190.06 g/mol	[3]
Melting Point	205-207 °C	[1]
Boiling Point (Predicted)	221.9 ± 50.0 °C	[1]
Density (Predicted)	1.79 ± 0.1 g/cm ³	[1]
pKa (Predicted)	8.09 ± 0.40	[1]
LogP (Predicted)	2.13280	[1]
InChI	InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)	[3]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **3-Bromopyridine-2-thiol** is not readily available in the searched literature, a plausible and efficient synthetic route can be adapted from established methods for preparing substituted pyridine thiols.[4][5][6] The following protocol is a representative example based on the synthesis of pyridine-3-thiols from corresponding iodo-pyridines, adapted for the 2-thiol analogue from a bromo-precursor.

Representative Synthesis of **3-Bromopyridine-2-thiol** from 2,3-Dibromopyridine

This proposed two-step synthesis involves the initial formation of a thioester intermediate followed by its hydrolysis to yield the target thiol.

Step 1: Synthesis of S-(3-bromopyridin-2-yl) benzothioate

- **Reaction Setup:** In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,3-dibromopyridine (1 equivalent) in a suitable aprotic solvent such as anhydrous toluene.
- **Addition of Reagents:** To this solution, add thiobenzoic acid (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 0.1 equivalents), and a ligand such as N,N'-dimethylethylenediamine (0.2 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield S-(3-bromopyridin-2-yl) benzothioate.

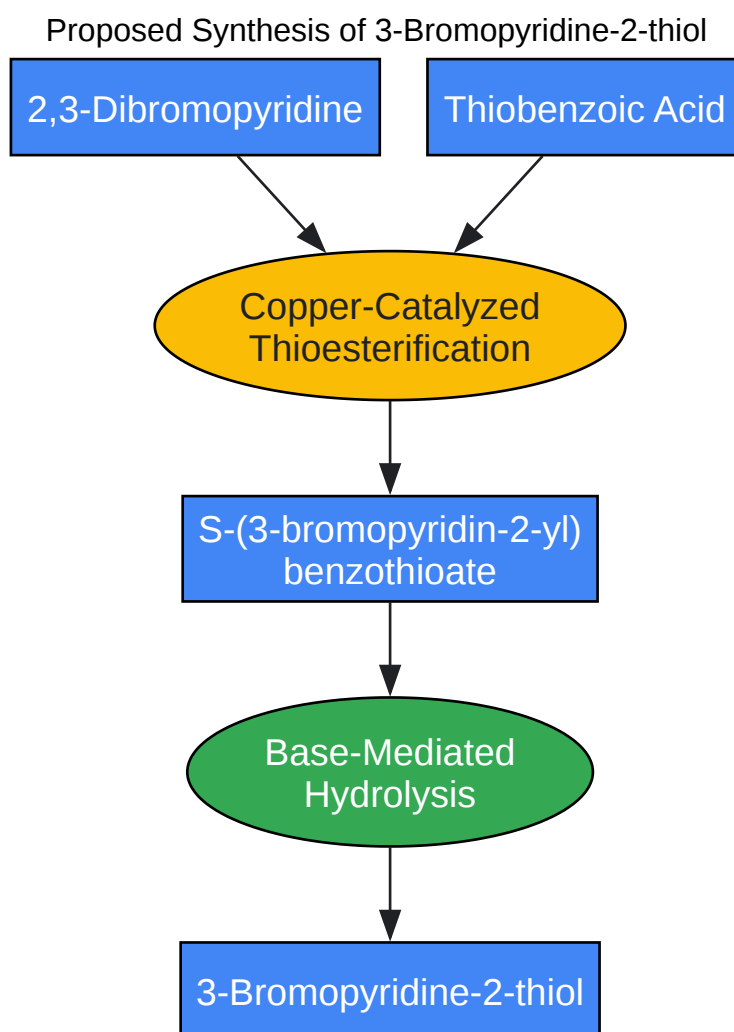
Step 2: Hydrolysis to **3-Bromopyridine-2-thiol**

- **Reaction Setup:** Dissolve the purified S-(3-bromopyridin-2-yl) benzothioate from Step 1 in methanol.
- **Addition of Base:** Add a base such as potassium carbonate (2-3 equivalents) to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature for 2-4 hours, again monitoring by TLC or LC-MS until the thioester is fully consumed.
- **Work-up and Purification:** Neutralize the reaction mixture with a weak acid (e.g., 1M HCl) to approximately pH 7. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product,

3-Bromopyridine-2-thiol. The product can be further purified by recrystallization if necessary.

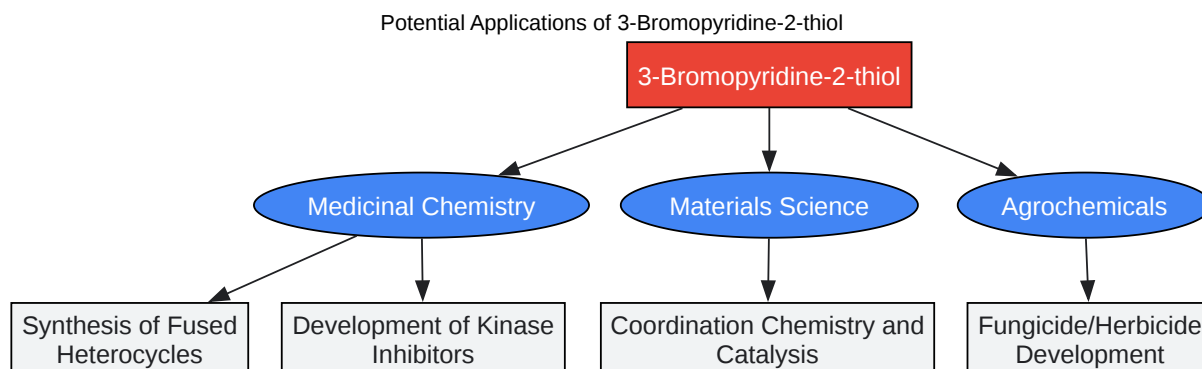
Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a logical relationship diagram for the potential applications of **3-Bromopyridine-2-thiol**.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Bromopyridine-2-thiol**.



[Click to download full resolution via product page](#)

Caption: Logical relationships for potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromopyridine-2-thiol | lookchem [lookchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 3-Bromopyridine-2-thiol | CymitQuimica [cymitquimica.com]
- 4. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Bromopyridine-2-thiol CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151201#3-bromopyridine-2-thiol-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b151201#3-bromopyridine-2-thiol-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com